molecular formula C12H16BrN B14809768 3-(4-Bromophenyl)azepane

3-(4-Bromophenyl)azepane

Cat. No.: B14809768
M. Wt: 254.17 g/mol
InChI Key: GDBMOQICGKDTFN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)azepane is a seven-membered heterocyclic compound containing a bromophenyl group attached to an azepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)azepane typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a bromophenyl boronic acid with an azepane derivative under palladium-catalyzed conditions. This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar coupling methods. The process typically includes steps such as purification and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)azepane can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The azepane ring can be reduced to form saturated derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include phenol derivatives, saturated azepane derivatives, and various substituted azepane compounds .

Scientific Research Applications

3-(4-Bromophenyl)azepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)azepane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azepane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Azepine: A seven-membered nitrogen-containing heterocycle with similar structural features.

    Azepinone: Contains a carbonyl group within the azepane ring.

    Benzazepine: A fused ring system containing both benzene and azepine rings.

Uniqueness: 3-(4-Bromophenyl)azepane is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with diverse biological activities .

Properties

IUPAC Name

3-(4-bromophenyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-6-4-10(5-7-12)11-3-1-2-8-14-9-11/h4-7,11,14H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBMOQICGKDTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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